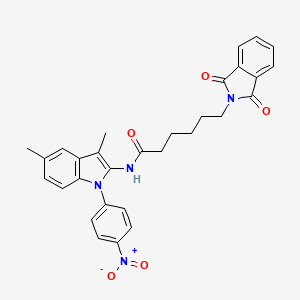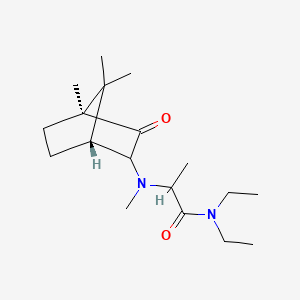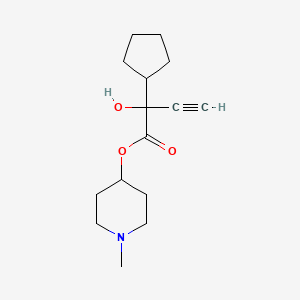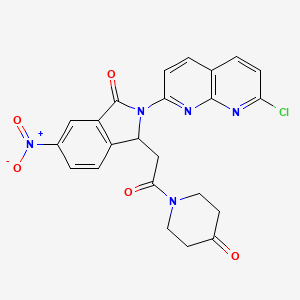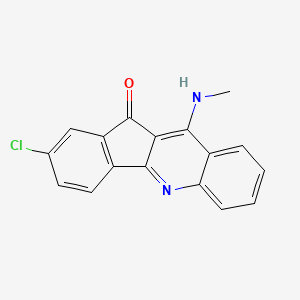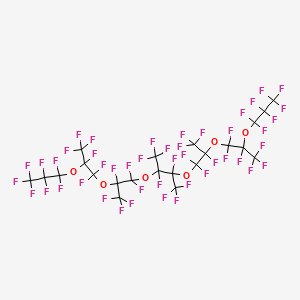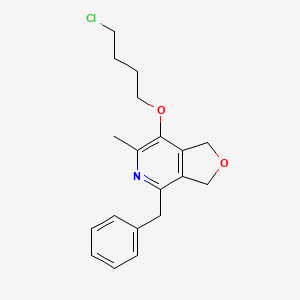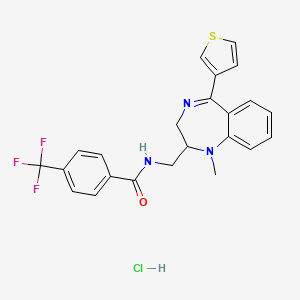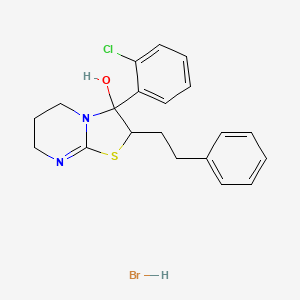
Hydroxycetyl hydroxyethyl dimonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxycetyl hydroxyethyl dimonium chloride is a quaternary ammonium compound commonly used in the cosmetic industry, particularly in hair care products. It is known for its conditioning properties, which help reduce static electricity and improve the combability of hair. The compound is characterized by its molecular formula C20H44ClNO2 and is often used in formulations to enhance the texture and manageability of hair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxycetyl hydroxyethyl dimonium chloride is synthesized through a chemical process involving the reaction of specific alcohols with chloride compounds. The primary synthetic route involves the reaction of cetyl alcohol (1-hexadecanol) with dimethylaminoethanol in the presence of hydrochloric acid. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound chloride involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to obtain a high-purity product. The final product is then formulated into various cosmetic products, such as shampoos and conditioners.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxycetyl hydroxyethyl dimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. These reactions involve the replacement of one functional group with another, often facilitated by nucleophilic agents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound chloride include nucleophiles such as hydroxide ions and other anionic species. The reactions are typically carried out under mild conditions, with controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound chloride include various substituted quaternary ammonium compounds. These products retain the conditioning properties of the parent compound and are often used in similar applications.
Aplicaciones Científicas De Investigación
Hydroxycetyl hydroxyethyl dimonium chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound chloride is used as a surfactant and emulsifying agent. Its ability to reduce surface tension makes it valuable in the formulation of various chemical products, including detergents and cleaning agents.
Biology
In biological research, this compound chloride is used to study cell membrane interactions and the effects of quaternary ammonium compounds on cellular processes. Its antimicrobial properties also make it useful in the development of disinfectants and antiseptics.
Medicine
In medicine, this compound chloride is explored for its potential use in drug delivery systems. Its ability to interact with cell membranes can be leveraged to enhance the delivery of therapeutic agents to target cells.
Industry
In the industrial sector, this compound chloride is widely used in the formulation of personal care products, such as shampoos, conditioners, and lotions. Its conditioning properties improve the texture and manageability of hair and skin.
Mecanismo De Acción
The mechanism of action of hydroxycetyl hydroxyethyl dimonium chloride involves its interaction with the negatively charged surfaces of hair and skin. The quaternary ammonium group in the compound binds to these surfaces, reducing static electricity and enhancing the conditioning effect. The molecular targets include the keratin proteins in hair and the lipid layers in the skin, which are stabilized by the compound’s cationic nature.
Comparación Con Compuestos Similares
Similar Compounds
Cetrimonium chloride: Another quaternary ammonium compound used in hair care products for its conditioning properties.
Behentrimonium chloride: Known for its excellent conditioning effects and used in various personal care formulations.
Steartrimonium chloride: Used in conditioners and hair treatments for its ability to improve combability and reduce static.
Uniqueness
Hydroxycetyl hydroxyethyl dimonium chloride is unique due to its dual hydroxyethyl and hydroxycetyl groups, which enhance its conditioning properties and make it particularly effective in reducing static electricity and improving hair manageability. Its specific molecular structure allows for better interaction with hair and skin surfaces compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
85006-12-8 |
|---|---|
Fórmula molecular |
C20H44NO2+ |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium |
InChI |
InChI=1S/C20H44NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22/h20,22-23H,4-19H2,1-3H3/q+1 |
Clave InChI |
SKHXKLYFBLSNDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


